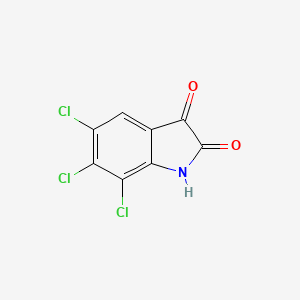

5,6,7-Trichloroisatin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOVQLQFWQUUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6,7 Trichloroisatin

Traditional Synthetic Routes and Their Evolution

The traditional synthesis of isatins, including chlorinated analogs, has often relied on multi-step procedures. One of the earliest and most well-known methods is the Sandmeyer isatin (B1672199) synthesis. This process typically involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin ring.

For 5,6,7-trichloroisatin, this would conceptually start from 2,3,4-trichloroaniline. The evolution of these traditional routes has focused on improving yields, simplifying work-up procedures, and avoiding harsh reaction conditions. However, these methods often suffer from drawbacks such as the use of corrosive reagents, high temperatures, and the generation of significant waste.

A documented synthesis of this compound involved the chlorination of 6-chloroisatin (B1630522). caltech.edu This approach highlights a common strategy in the synthesis of polysubstituted aromatic compounds, where a less substituted precursor is subjected to further functionalization. The crude product from such a reaction is often purified by crystallization, for instance, from glacial acetic acid. caltech.edu

Advanced One-Pot Synthesis Strategies for this compound

In recent years, the development of one-pot syntheses has revolutionized the preparation of complex molecules by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. nih.gov These strategies are particularly advantageous for the synthesis of substituted isatins.

Catalyst-Free Approaches in Acetonitrile (B52724) Medium

Recent research has demonstrated the successful synthesis of new derivatives of 3,3,5-trichloroisatins and 3,3-dichloroisatins through a catalyst-free, one-pot reaction. researchgate.netresearchgate.netresearchgate.net This method involves the reaction of isatins or N-alkylisatins with triphenylphosphine (B44618) and carbon tetrachloride in acetonitrile at room temperature. researchgate.netresearchgate.netresearchgate.net The use of acetonitrile as a solvent is common in organic synthesis due to its ability to dissolve a wide range of reactants and its suitable boiling point. mdpi.com This catalyst-free approach offers significant advantages, including simplicity, speed, and the novelty of the procedure. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have become a guiding framework for modern synthetic chemistry. acs.orgsemanticscholar.org These principles include the use of safer solvents, energy efficiency, and waste prevention. acs.org

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering environmental and economic benefits. sioc-journal.cnresearchgate.net While specific examples for the aqueous synthesis of this compound are not extensively documented, the broader field of isatin and heterocyclic synthesis has seen a significant shift towards using aqueous media. researchgate.netscielo.org.co For instance, the synthesis of various heterocyclic compounds has been successfully carried out in water, often leading to high yields and simplified work-up procedures. sioc-journal.cn The development of water-tolerant catalytic systems is crucial for expanding the scope of aqueous synthesis. researchgate.net

Solvent-free reactions represent a significant advancement in green chemistry by completely eliminating the use of organic solvents, which are often toxic and volatile. researchgate.netscirp.org These reactions are typically carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by heating the neat reaction mixture. researchgate.net This approach has been successfully applied to a wide range of organic transformations, offering benefits such as reduced pollution, lower costs, and operational simplicity. researchgate.netscirp.orgrsc.org While a specific solvent-free synthesis for this compound is not explicitly detailed in the provided context, the general trend towards solvent-free conditions in the synthesis of heterocyclic compounds suggests its potential applicability. scielo.org.mxrasayanjournal.co.in

Aqueous Reaction Media Utilization

Precursor-Based Synthesis of this compound

Below is a table summarizing the synthetic approaches for isatin derivatives, which are relevant to the synthesis of this compound.

| Synthetic Strategy | Key Features | Reagents/Conditions | Advantages |

| Traditional Chlorination | Stepwise chlorination of an isatin precursor. | 6-Chloroisatin, Chlorinating agent, Glacial acetic acid for crystallization. caltech.edu | Direct approach to increase halogenation. |

| Catalyst-Free One-Pot | Reaction of isatins with specific reagents in acetonitrile. | Isatins, Triphenylphosphine, Carbon tetrachloride, Acetonitrile. researchgate.netresearchgate.netresearchgate.net | Simplicity, speed, catalyst-free. researchgate.net |

| Aqueous Media | Utilization of water as a green solvent. | Reactants, potentially a water-tolerant catalyst. sioc-journal.cnresearchgate.netscielo.org.co | Environmentally friendly, cost-effective. sioc-journal.cn |

| Solvent-Free | Reactions conducted without a solvent. | Neat reactants, grinding or heating. researchgate.netscirp.org | Reduced waste, operational simplicity. researchgate.net |

Utilization of Isatin or N-Alkylisatines

The direct chlorination of isatin or its N-alkylated derivatives presents a potential pathway to this compound. This approach relies on the electrophilic substitution of the aromatic ring of the isatin molecule. The synthesis of other poly-halogenated isatins, such as 5,7-dibromoisatin, has been successfully achieved by the direct bromination of isatin. This suggests that a similar strategy could be employed for chlorination.

One plausible route involves the sequential chlorination of isatin. For instance, the synthesis could commence with the chlorination of isatin to produce 6-chloroisatin. Subsequent chlorination steps under controlled conditions could then introduce chlorine atoms at the 5 and 7 positions to yield the desired this compound. The reaction conditions, including the choice of chlorinating agent (e.g., sulfuryl chloride, chlorine gas) and solvent, would be critical in controlling the regioselectivity and extent of chlorination.

Alternatively, a one-pot reaction using isatin or N-alkylisatins in the presence of a chlorinating agent could be envisioned. While a specific catalyst-free, one-pot reaction has been reported for the synthesis of 3,3,5-trichloroisatins and 3,3-dichloroisatins using triphenylphosphine and carbon tetrachloride, the synthesis of this compound via this method is not explicitly documented.

The N-alkylation of the isatin nucleus is a common modification to enhance the properties of the resulting compounds. This is typically achieved by treating the isatin with an alkyl halide in the presence of a base. Therefore, N-alkylated derivatives of this compound could be synthesized by first preparing the parent this compound and then proceeding with N-alkylation.

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparative analysis of the synthetic efficiencies and yields for this compound is challenging due to the limited availability of specific literature data for this particular isomer. However, we can extrapolate from the synthesis of other halogenated isatins to provide a general overview.

The Sandmeyer synthesis, a classical method for preparing isatins from anilines, could be a viable route starting from 3,4,5-trichloroaniline (B147634). This method typically involves the reaction of the aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid. While this approach can be efficient for some substituted isatins, it is often plagued by harsh reaction conditions and the formation of regioisomeric mixtures, which can complicate purification and lower the isolated yield.

The table below provides a hypothetical comparison of potential synthetic routes to this compound, with estimated yields based on similar reactions reported in the literature.

| Starting Material | Synthetic Method | Key Reagents | Estimated Yield (%) |

| Isatin | Multi-step Chlorination | Cl₂, SO₂Cl₂ | 40-60 |

| 3,4,5-Trichloroaniline | Sandmeyer Synthesis | Chloral hydrate, H₂NOH·HCl, H₂SO₄ | 30-50 |

| N-Alkylisatin | Direct Chlorination | Cl₂, SO₂Cl₂ | 50-70 |

It is important to note that these are estimated yields and the actual efficiency of each route would need to be determined experimentally. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the ease of purification.

Reactivity and Reaction Mechanisms of 5,6,7 Trichloroisatin

Fundamental Organic Reaction Classes with 5,6,7-Trichloroisatin

This compound participates in a range of fundamental organic reactions, including substitution, addition, elimination, and rearrangement. These transformations allow for the synthesis of a diverse array of more complex heterocyclic structures.

Substitution reactions in this compound can occur at the nitrogen atom or, under specific conditions, on the aromatic ring.

N-H Substitution: The proton on the nitrogen atom of the isatin (B1672199) core is acidic and can be readily removed by a base. The resulting isatin anion is a potent nucleophile, facilitating substitution reactions at the nitrogen. N-alkylation and N-acylation are common transformations. scielo.brresearchgate.net N-alkylation is typically achieved by treating the isatin with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. scielo.brakademisains.gov.my N-acylation can be performed using acyl chlorides or anhydrides, often with a base like triethylamine (B128534) or by forming the sodium isatide (B12739466) salt first with sodium hydride.

| Reaction Type | Reagents | Base/Catalyst | Solvent | Reference |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ | DMF | scielo.brakademisains.gov.my |

| N-Alkylation | Alkyl Sulfate | NaH | Toluene/DMF | scielo.br |

| N-Acylation | Acyl Chloride (RCOCl) | n-BuLi / Et₃N | THF / Benzene (B151609) | |

| N-Acylation | Acid Anhydride | Perchloric Acid | Benzene |

Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the three chlorine atoms and the fused pyrrole-2,3-dione ring. This electronic characteristic makes the aromatic chlorine atoms susceptible to replacement by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com The reaction proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. libretexts.orgopenstax.org While specific examples for this compound are not extensively documented, the principles of SNAr suggest that substitution of the chlorine atoms at positions 5 and 7 is plausible with potent nucleophiles under appropriate conditions, as these positions are ortho and para, respectively, to the activating C4-carbonyl group. libretexts.orgrsc.org

The most reactive site for addition reactions on the this compound scaffold is the electrophilic C3-carbonyl carbon.

Nucleophilic Addition to the C3-Carbonyl: A wide variety of nucleophiles can add to the C3-keto group.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds add to the C3-carbonyl to yield tertiary alcohols after aqueous workup. scielo.brlibretexts.orgyoutube.com This reaction is a powerful tool for introducing new carbon-carbon bonds at the C3 position.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), which add to the C3-carbonyl to form a secondary alcohol upon protonation. libretexts.orgyoutube.com

Wittig Reaction: The C3-carbonyl readily undergoes the Wittig reaction, where a phosphorus ylide (a Wittig reagent) attacks the carbonyl carbon. libretexts.orgmnstate.edu This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. mnstate.eduwikipedia.org This provides a direct route to 3-alkylidene-oxindole derivatives, where the double bond location is precisely controlled. libretexts.org

Cycloaddition Reactions: Isatin derivatives are valuable substrates for constructing spirocyclic systems. nih.govnih.gov A prominent example is the [3+2] cycloaddition reaction. In this process, this compound can react with an α-amino acid, such as sarcosine, to form an intermediate azomethine ylide in situ. This 1,3-dipole can then be trapped by a dipolarophile (e.g., an alkene or alkyne) to generate complex spiro[oxindole-pyrrolidine] heterocyclic systems. mdpi.commdpi.com

While not always the primary transformation, elimination reactions are crucial steps in several synthetic sequences starting from this compound derivatives.

Dehydration of Alcohols: The tertiary alcohols produced from the addition of Grignard reagents to the C3-carbonyl can undergo acid-catalyzed dehydration. This elimination of a water molecule results in the formation of a 3-substituted-3H-indole derivative or an exocyclic alkene, depending on the reaction conditions and substrate structure.

Addition-Elimination Condensations: The reaction of this compound with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst is a classic example of a Knoevenagel condensation. This reaction involves an initial nucleophilic addition to the C3-carbonyl followed by the elimination of water to yield a 3-ylideneoxindole derivative. scielo.br

Derivatives of the isatin core can undergo several types of molecular rearrangements, leading to significant structural transformations. wiley-vch.de

Beckmann Rearrangement: The oxime formed from the reaction of this compound with hydroxylamine (B1172632) could potentially undergo a Beckmann rearrangement under acidic conditions. This reaction would involve the migration of a group anti-periplanar to the oxime's hydroxyl group, leading to a ring-expanded quinazoline (B50416) derivative. wiley-vch.demsu.edu

Pinacol-type Rearrangements: If a 1,2-diol derivative of the isatin system is prepared, it could undergo a Pinacol rearrangement. This acid-catalyzed reaction involves the migration of a carbon or hydrogen atom to an adjacent carbocation, typically resulting in a ketone and a change in the carbon skeleton. msu.edu This could be a route to spirocyclic structures.

ANRORC Mechanism: In related complex heterocyclic systems, rearrangements proceeding via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism have been observed. mdpi.com This pathway involves the initial attack of a nucleophile, opening of the heterocyclic ring, and subsequent re-cyclization to form a new, rearranged ring system.

Elimination Reactions

Detailed Mechanistic Investigations of this compound Transformations

Understanding the flow of electrons is key to predicting and controlling the outcomes of reactions involving this compound.

The curved arrow formalism is used to depict the movement of electron pairs during bond formation and cleavage in the reactions of this compound.

Nucleophilic Addition to C3-Carbonyl: In the addition of a Grignard reagent, the nucleophilic carbon of the Grignard reagent attacks the electrophilic C3-carbonyl carbon. The π-bond of the carbonyl breaks, and the electron pair moves onto the oxygen atom, forming an alkoxide intermediate. Subsequent protonation by an acid source yields the final tertiary alcohol. youtube.com

Wittig Reaction: The mechanism begins with the nucleophilic attack of the ylide's carbanion on the C3-carbonyl carbon, forming a C-C single bond and generating a betaine intermediate. This zwitterionic species rapidly undergoes ring closure to form a four-membered oxaphosphetane. The oxaphosphetane is unstable and fragments in an irreversible cycloelimination, breaking the C-O and P-C bonds to form a stable P=O double bond (triphenylphosphine oxide) and the desired C=C double bond of the alkene product. libretexts.orgmnstate.edu

Nucleophilic Aromatic Substitution (SNAr): In a hypothetical SNAr reaction, a strong nucleophile attacks the carbon atom bearing one of the chlorine substituents (e.g., at C7). The electron pair from the aromatic π-system is displaced to form a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the carbonyl groups, which helps to stabilize the intermediate. In the final step, the aromaticity is restored by the expulsion of the chloride leaving group. libretexts.orgopenstax.org

Identification of Reactive Intermediates and Transition States

The reactions of isatin derivatives often proceed through various high-energy, short-lived reactive intermediates and transition states. scielo.br The identification of these species is crucial for understanding reaction mechanisms and predicting product formation. While direct spectroscopic observation of intermediates for this compound is limited, analogies from related systems and computational studies provide significant insight.

Reactive Intermediates: In many reactions involving the C3-carbonyl group, isatins can form several types of intermediates. For instance, in photochemical reactions, photoexcited isatin can generate a C3 radical intermediate. rsc.org This occurs when the excited state of the isatin molecule abstracts a hydrogen atom or participates in a single electron transfer (SET) process. rsc.org The reduction of isatin using free radicals can also produce an intermediate dioxindolyl radical. scielo.br In reactions with alkylating agents under basic conditions, the formation of epoxide intermediates has been observed as a competitive pathway to N-alkylation. conicet.gov.ar The electron-withdrawing nature of the three chlorine atoms in this compound would likely influence the stability and reactivity of these intermediates compared to unsubstituted isatin.

Transition States: Computational studies on the synthesis of Schiff base ligands from isatin derivatives have been used to investigate the structure and energy of reaction transition states. tsijournals.comresearchgate.net These studies propose various transition state geometries for the condensation reaction between the C3-carbonyl of isatin and an amine. By calculating parameters such as zero-point energy and total binding energy, the most probable transition state leading to the final product can be identified. tsijournals.comresearchgate.net For this compound, the chlorine substituents would be expected to affect the geometry and energy of these transition states, thereby influencing reaction rates and outcomes.

| Intermediate Type | Generating Reaction | Method of Identification/Postulation | Reference |

|---|---|---|---|

| C3 Radical | Photochemical reaction with toluene | Mechanistic proposal based on control experiments | rsc.org |

| Dioxindolyl Radical | Reduction by merostabilized free radicals | Mechanistic study | scielo.br |

| Epoxide (Spirooxirane) | Reaction with alkylating agents (e.g., nitrobenzyl halide) and a strong base | Isolation and characterization of the intermediate product | conicet.gov.ar |

| 3-(tert-butylperoxy)indolin-2-one | Radical-coupling of indolin-2-one with tert-butyl hydroperoxide | Mechanistic proposal | researchgate.net |

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in directing the reaction pathways of isatins, often determining the selectivity and efficiency of a given transformation. mdpi.com Catalysts can provide an alternative reaction mechanism with a lower activation energy, enabling reactions to proceed under milder conditions and often favoring the formation of one product over another. uobabylon.edu.iq

Types of Catalysis:

Acid/Base Catalysis: The N-alkylation of isatins is commonly performed using a base to deprotonate the nitrogen atom, forming the isatin salt, which then reacts with an alkyl halide. scielo.br The choice of base and solvent can significantly influence the outcome, sometimes leading to competing reactions like epoxide formation. conicet.gov.ar

Metal Catalysis: Transition metals are widely used to catalyze reactions of isatin and its precursors. For example, the oxidation of indoles to form isatins can be catalyzed by palladium or copper complexes. researchgate.net These catalysts facilitate the reaction with oxidants like tert-butyl hydroperoxide. researchgate.net Furthermore, transition metal complexes derived from isatin ligands have themselves been explored as catalysts for other organic transformations. scielo.br

Photocatalysis: In some reactions, a photocatalyst is used in conjunction with light to generate reactive species. Dual copper/photoredox catalysis platforms have been developed for N-alkylation reactions, which proceed through an open-shell mechanism involving radical intermediates. princeton.edu

For this compound, the strong electron-withdrawing effect of the chlorine atoms would decrease the nucleophilicity of the nitrogen atom, potentially requiring different catalytic conditions for reactions like N-alkylation compared to unsubstituted isatin. The altered electronic properties would also influence its coordination to metal catalysts, thereby affecting the efficiency and pathway of catalyzed reactions.

| Reaction Type | Catalytic System | Function of Catalyst | Reference |

|---|---|---|---|

| N-Alkylation | NaH in DMF/Toluene | Acts as a base to form the nucleophilic isatin salt | scielo.br |

| Oxidation of Indoles to Isatins | Pd/TBHP or Cu/TBHP | Facilitates oxidation by tert-butyl hydroperoxide (TBHP) | researchgate.net |

| Synthesis of Spirooxindoles | Visible Light (Catalyst-Free) | Photoexcitation of isatin initiates a radical pathway | rsc.org |

| N-Alkylation | Dual Copper/Photoredox System | Enables coupling via synergistic copper and silyl (B83357) radical activation | princeton.edu |

Chain Reactions and Free Radical Mechanisms Involving this compound

Isatin and its derivatives have been shown to participate in reactions involving free radicals, either as intermediates in a reaction sequence or as radical scavengers that terminate chain reactions. rsc.orgnih.gov A chain reaction typically consists of initiation, propagation, and termination steps. princeton.edu

Isatins in Radical Reactions:

Initiation and Propagation: Photochemical excitation of isatin can lead to the formation of a C3-centered radical, which can be considered an initiation step. rsc.org This radical can then react with other molecules, propagating a chain. For instance, the synthesis of certain spirooxindole derivatives from isatins is proposed to proceed via a radical pathway. rsc.org Similarly, the synthesis of isatins from indolin-2-ones can occur through a metal-free radical-coupling reaction, where an alkyl radical derived from the indolin-2-one combines with a hydroperoxy radical. researchgate.net

Radical Scavenging (Termination): A significant body of research has explored isatin derivatives as free-radical scavengers. nih.govresearchgate.net In this role, the isatin molecule reacts with and neutralizes highly reactive free radicals, thereby terminating a radical chain reaction. This is a key mechanism for antioxidants that protect biological systems from oxidative stress caused by excess free radicals. nih.gov Studies on a series of N-substituted isatins have demonstrated their ability to protect cells from apoptosis induced by hydrogen peroxide (H₂O₂), a source of free radicals. nih.govresearchgate.net The scavenging activity is dependent on the nature of the substituent on the isatin nitrogen. nih.gov

The three chlorine atoms on the aromatic ring of this compound would significantly modulate its properties in free radical reactions. These electron-withdrawing groups would influence the stability of any radical formed on the isatin core and alter its redox potential, thereby affecting its efficacy as a radical scavenger or its behavior as a radical intermediate.

| Compound | Substituent (at N1) | Protective Effect on PC12 Cells (%) |

|---|---|---|

| N-methyl isatin | -CH₃ | 52.1 |

| N-ethyl isatin | -C₂H₅ | 69.7 |

| N-propyl isatin | -C₃H₇ | 53.3 |

| N-butyl isatin | -C₄H₉ | 58.4 |

| N-pentyl isatin | -C₅H₁₁ | 45.7 |

| N-hexyl isatin | -C₆H₁₃ | 52.7 |

Derivatization Strategies for 5,6,7 Trichloroisatin

Functionalization of the Isatin (B1672199) Core in 5,6,7-Trichloroisatin

The isatin (1H-indole-2,3-dione) scaffold possesses two primary reactive sites amenable to derivatization: the nitrogen atom (N-1) of the pyrrole (B145914) ring and the ketone group at the C-3 position. scielo.brscielo.br In this compound, the benzene (B151609) ring is saturated with chloro-substituents, which are generally stable and not readily displaced. These electron-withdrawing chlorine atoms significantly influence the reactivity of the isatin core, primarily by increasing the acidity of the N-H proton and enhancing the electrophilicity of the C-3 carbonyl carbon. scielo.brijcrt.org

The principal functionalization reactions for the this compound core are:

N-Alkylation/N-Acylation: The acidic proton on the N-1 position can be readily removed by a base, creating a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives. scielo.brscielo.br This is a common strategy to introduce a wide range of functional groups, altering the molecule's polarity and volatility. amrita.edu

Condensation at the C-3 Carbonyl: The highly reactive ketone at the C-3 position is susceptible to condensation reactions with compounds containing an active amino group. ijcrt.org This includes reactions with hydrazines, hydroxylamines, and primary amines to form hydrazones, oximes, and Schiff bases (imines), respectively. nih.govnih.gov These reactions are fundamental for introducing large, often chromophoric or fluorophoric, moieties.

Introduction of Diverse Functional Groups via Derivatization

Derivatization opens a gateway to a vast array of this compound analogues, each with tailored chemical properties. The functional groups introduced are chosen to meet specific analytical challenges.

N-1 Position Functionalization: Alkylation at the N-1 position is a versatile method for modifying the compound's properties. scielo.br Reagents are typically chosen to enhance volatility for gas chromatography (GC) or to introduce a specific tag for detection.

Table 1: Illustrative N-1 Derivatization Reactions for this compound

| Reagent Type | Specific Reagent Example | Resulting Functional Group | Purpose |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide | N-Methyl | Increases volatility, reduces polarity |

| Benzyl Halide | Benzyl Bromide | N-Benzyl | Introduces a UV-active chromophore |

C-3 Carbonyl Functionalization: Reactions at the C-3 position are pivotal for introducing large functional groups that can dramatically alter the molecule's detection characteristics. The formation of Schiff bases and hydrazones is particularly common. nih.gov

Table 2: Illustrative C-3 Derivatization Reactions for this compound

| Reagent Type | Specific Reagent Example | Resulting Derivative Type | Purpose |

|---|---|---|---|

| Hydrazine | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Hydrazone | Introduces a strong chromophore for UV-Vis detection |

| Hydroxylamine (B1172632) | Hydroxylamine Hydrochloride | Oxime | Increases volatility for GC analysis |

| Primary Amine | Aniline (B41778) | Schiff Base (Imine) | Creates a conjugated system for fluorescence or UV detection |

Applications of Derivatization in Analytical Research

The primary goal of derivatizing this compound in an analytical context is to overcome inherent limitations in its detection or separation. By modifying its structure, its analytical properties can be precisely tuned.

Many analytical detectors rely on specific molecular properties, such as UV absorbance, fluorescence, or the ability to be easily ionized. Derivatization can introduce or enhance these properties.

Chromophore Attachment: For techniques like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), attaching a chromophore (a light-absorbing group) is essential if the parent molecule has a low extinction coefficient at practical wavelengths. mdpi.com Reagents like 2,4-dinitrophenylhydrazine (DNPH) are classic derivatizing agents that impart a strong color and significant UV absorbance to carbonyl compounds.

Fluorophore Introduction: For highly sensitive fluorescence detection, a fluorophore can be attached. Condensation with fluorescent hydrazines or amines can convert the non-fluorescent this compound into a highly fluorescent derivative, drastically lowering the limits of detection.

Derivatization is crucial for making analytes compatible with specific separation techniques, particularly gas chromatography (GC).

Increased Volatility for GC: this compound itself has low volatility and contains a polar N-H group, making it unsuitable for direct GC analysis. Derivatization via N-alkylation (e.g., N-methylation) or conversion of the C-3 ketone to a less polar oxime derivative blocks the polar sites and increases volatility, allowing for successful elution from a GC column. mdpi.com

Altered Polarity for HPLC: In reversed-phase HPLC, retention time is governed by polarity. Derivatization can be used to either increase or decrease the polarity of this compound to move its chromatographic peak away from interfering substances in a complex sample matrix. For instance, N-acetylation would make the compound more polar than its N-alkylated counterpart. scielo.br

Solid-phase derivatization is an advanced sample preparation technique that combines extraction and derivatization into a single step, improving efficiency and reducing solvent consumption. In this approach, the derivatizing reagent is immobilized on a solid support, such as silica (B1680970) or a polymer resin, packed into a cartridge.

For a compound like this compound, a potential solid-phase methodology could involve a cartridge containing a resin-bound amine or hydrazine. When a solution containing this compound is passed through the cartridge, it is selectively captured on the solid phase via a condensation reaction at the C-3 carbonyl. After washing away impurities, the derivatized product can be eluted with a suitable solvent or, in some cases, thermally desorbed directly into a GC inlet. This technique offers the advantages of sample cleanup, concentration, and derivatization in one streamlined process.

5,6,7 Trichloroisatin As an Organic Building Block

Role of Isatin (B1672199) Derivatives as Organic Building Blocks

Isatin (1H-indole-2,3-dione) and its derivatives are a significant class of heterocyclic compounds that serve as crucial precursors in organic synthesis. nih.govsemanticscholar.org First isolated in 1840 as a product of the oxidation of indigo (B80030) dye, isatin's true potential as a synthetic building block has been realized more recently. semanticscholar.orgdergipark.org.tr The isatin scaffold contains two carbonyl groups at the C2 and C3 positions and a reactive nitrogen atom within a five-membered ring fused to a benzene (B151609) ring. dergipark.org.tr This arrangement provides multiple reaction sites, allowing for a wide range of chemical transformations.

The versatility of isatin derivatives stems from their ability to undergo various reactions, including:

N-substitution: The nitrogen atom can be readily functionalized with alkyl, aryl, or other groups. youtube.com

Reactions at the C3-carbonyl group: This position is highly susceptible to nucleophilic attack, participating in aldol (B89426) condensations, Wittig reactions, and the formation of Schiff bases. semanticscholar.orgresearchgate.net

Ring-opening and expansion reactions: The isatin core can be transformed into other heterocyclic systems like quinolines and 2-oxindoles. nih.govresearchgate.net

These reactive handles make isatin derivatives indispensable in the synthesis of a vast array of heterocyclic and carbocyclic compounds, including many with significant biological and pharmacological properties. nih.govsemanticscholar.orgdergipark.org.tr They are considered privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and pharmaceutically active molecules. semanticscholar.org

Modular Assembly Principles in Organic Synthesis

Modular assembly in organic synthesis is a powerful strategy that involves the systematic and often convergent construction of complex molecules from pre-functionalized building blocks or modules. caltech.edu This approach is analogous to building with LEGO® bricks, where individual pieces with specific connection points are combined to create a larger, more intricate structure. The key principles governing this approach include:

Use of Pre-functionalized Building Blocks: Each module contains specific functional groups that allow for selective and high-yielding coupling reactions. caltech.eduwpmucdn.com

Convergent Synthesis: Different modules are synthesized separately and then brought together in the later stages of the synthesis, which is often more efficient than a linear approach. caltech.edu

Robust and Reliable Coupling Reactions: The success of modular assembly relies on the availability of highly efficient and stereoselective reactions to connect the building blocks. caltech.edu

Thermodynamic and Non-covalent Interactions: In the realm of supramolecular chemistry, self-assembly processes are driven by weaker, non-covalent forces such as hydrogen bonding, π-π stacking, and metal-ligand coordination, leading to thermodynamically stable, organized structures. numberanalytics.comnih.gov

This modular approach simplifies the synthesis of complex targets, allows for the rapid generation of molecular diversity for structure-activity relationship (SAR) studies, and is increasingly being adapted for automated synthesis platforms. caltech.edu

Applications in the Construction of Complex Molecular Architectures

Organic building blocks are fundamental to the bottom-up modular assembly of various molecular architectures. sigmaaldrich.com The unique structural and electronic properties of 5,6,7-trichloroisatin and other isatin derivatives make them suitable for incorporation into a range of complex molecular systems.

Supramolecular chemistry focuses on the design and synthesis of large, well-organized structures held together by reversible, non-covalent interactions. nih.gov These interactions, including hydrogen bonds, metal-ligand coordination, hydrophobic effects, and π-π stacking, allow molecular building blocks to self-assemble into sophisticated complexes with unique properties. nih.gov The isatin scaffold, with its potential for hydrogen bonding and π-π stacking, can be incorporated into larger supramolecular assemblies. These complexes have found applications in areas such as drug delivery and diagnostics. nih.govnih.gov By modifying the isatin core with specific functional groups, chemists can direct the self-assembly process to create novel materials with tailored functions. nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com The choice of the metal and the organic linker dictates the structure and properties of the resulting MOF, such as pore size, surface area, and chemical functionality. nih.govresearchgate.net This tunability makes MOFs highly promising for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. nih.govmdpi.comoaepublish.com Organic molecules containing nitrogen, like isatin derivatives, can serve as the organic linkers in the formation of MOFs. researchgate.netnovapublishers.com The specific geometry and electronic properties of this compound could lead to the formation of MOFs with unique catalytic or adsorptive capabilities.

The term "organic molecular constructs" encompasses a broad range of complex molecules built from smaller organic building blocks. sigmaaldrich.com These can range from large, discrete molecules to polymeric materials. The modular nature of isatin derivatives allows them to be incorporated into these larger structures through various synthetic transformations. semanticscholar.org For instance, the reactive sites on the isatin ring can be used to polymerize or to attach the isatin unit to a larger molecular scaffold, thereby imparting the specific chemical and physical properties of the isatin moiety to the final construct.

Metal-Organic Frameworks

Integration into Automated Synthesis Platforms

The transition from manual to automated synthesis is a significant development in modern chemistry, promising increased efficiency, reproducibility, and the ability to rapidly explore vast chemical spaces. gla.ac.uknih.gov Automated platforms often rely on modular approaches, where standardized reactions and building blocks are used to assemble molecules in a programmed sequence. gla.ac.uknih.gov

Flow chemistry, in particular, has emerged as a powerful tool for automated synthesis. nih.gov The principles of modular assembly are well-suited for integration into these automated systems. caltech.edu Building blocks like this compound, with their well-defined reactivity, can be incorporated into automated workflows for the synthesis of libraries of related compounds for drug discovery or materials science research. nih.govchemrxiv.org The development of chemical programming languages and modular robotic systems further facilitates the automated synthesis of complex organic molecules, where building blocks are sequentially reacted based on a predefined set of instructions. gla.ac.uk

Computational and Theoretical Chemistry Studies of 5,6,7 Trichloroisatin

Quantum Mechanical Approaches to 5,6,7-Trichloroisatin

Quantum mechanical methods are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic properties of molecules, including geometry, energy, and reactivity. mdpi.comdovepress.com It offers a balance between accuracy and computational cost, making it a popular choice for studying a vast range of chemical systems. rsc.org DFT calculations could, in principle, be used to determine the optimized geometry, vibrational frequencies, and electronic properties of this compound. Such studies would provide insight into the molecule's stability and structure. However, specific DFT studies on this compound are not found in the current body of scientific literature. Research on related compounds, such as other isatin (B1672199) derivatives, has utilized DFT to investigate their properties. researchgate.net

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. ias.ac.in Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Møller-Plesset perturbation theory (MPn), are built upon the HF method to more accurately account for electron correlation, which is the interaction between electrons. ias.ac.in These methods are computationally more demanding than DFT but can provide more precise results for certain molecular properties. A literature search did not yield any studies that have applied Hartree-Fock or post-Hartree-Fock methods to analyze this compound.

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation encompass a variety of computational techniques used to model or mimic the behavior of molecules. mdpi.com This can range from quantum mechanical calculations to classical molecular dynamics (MD) simulations, which study the physical movements of atoms and molecules over time. mdpi.comnih.gov Such simulations could predict how this compound might interact with biological macromolecules or behave in different solvent environments. Despite the potential applications, there are no published molecular dynamics or specific modeling studies focused on this compound.

Theoretical Elucidation of Reaction Mechanisms involving this compound

Theoretical methods are crucial for understanding the step-by-step process of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energies and shapes of these orbitals are critical for predicting how a molecule will react with other species. pku.edu.cnnih.gov An FMO analysis of this compound would identify the likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reactivity. For many organic molecules, FMO analysis helps in understanding reaction outcomes. mdpi.comresearchgate.net However, a specific FMO analysis for this compound has not been reported in the literature.

Quantum Chemical Descriptors (QCDs)

Quantum Chemical Descriptors (QCDs) are parameters derived from quantum chemical calculations that quantify various aspects of a molecule's electronic structure. nih.gov These descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, are used to build Quantitative Structure-Activity Relationship (QSAR) models and to rationalize the reactivity of molecules. rasayanjournal.co.inresearchgate.net While QCDs have been calculated for various polychlorinated compounds and other molecular systems, rsc.orgnih.gov there is no available research that reports the specific quantum chemical descriptors for this compound.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a crucial concept in computational chemistry for understanding molecular reactivity. uni-muenchen.de It is a 3D visualization that maps the electron density of a molecule, illustrating the net electrostatic effect of the total charge distribution (electrons and nuclei). wolfram.com The MEP surface is a valuable guide for predicting how a molecule will interact with other chemical species, particularly charged reactants. uni-muenchen.de

In an MEP map, different colors represent different electrostatic potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to an excess of electron density, often found around electronegative atoms like oxygen or nitrogen. youtube.com Conversely, regions of positive potential, which are attractive to nucleophiles, are colored blue and indicate a relative deficiency of electrons, such as around hydrogen atoms bonded to electronegative atoms. wolfram.comyoutube.com Green and yellow areas represent regions of near-zero or intermediate potential. mdpi.com

For this compound, the MEP surface would be significantly influenced by its constituent atoms.

Negative Potential: The most negative regions (red) are expected to be concentrated around the two carbonyl oxygen atoms (at C2 and C3) due to their high electronegativity and the presence of lone pairs of electrons. This indicates these sites are the most likely points for electrophilic attack.

Positive Potential: A region of significant positive potential (blue) would be located around the hydrogen atom of the N-H group, making it a potential site for deprotonation by a base. The carbon atoms of the carbonyl groups would also exhibit a degree of positive potential.

Intermediate/Slightly Negative Potential: The chlorine atoms on the benzene (B151609) ring, while electronegative, would create complex potential regions. The areas around the chlorine atoms themselves would be negative, but their strong electron-withdrawing nature would also influence the potential of the aromatic ring.

The MEP surface provides a clear, visual prediction of the molecule's reactive sites, which is fundamental for understanding its chemical behavior. nih.gov

Prediction and Understanding of Chemical Reactivity and Selectivity

Computational chemistry offers a suite of tools beyond MEP to predict and rationalize the chemical reactivity and selectivity of molecules. escholarship.orgnih.gov These methods often rely on Density Functional Theory (DFT) to calculate various electronic descriptors that quantify reactivity. nih.gov

Frontier Molecular Orbital (FMO) Theory: A cornerstone of reactivity prediction is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater reactivity as an electron donor (nucleophile). For this compound, the HOMO is likely to be distributed over the electron-rich aromatic ring and the nitrogen atom.

LUMO: The energy and location of the LUMO represent the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater reactivity as an electron acceptor (electrophile). The LUMO for this molecule is expected to be localized on the dicarbonyl fragment, particularly the C2 and C3 carbon atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A small gap implies that less energy is required to excite an electron, suggesting higher reactivity.

Chemical Reactivity Descriptors: DFT calculations can provide quantitative measures of reactivity. nih.gov These descriptors are derived from the changes in energy as electrons are added or removed.

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. A higher (less negative) value indicates a greater tendency to donate electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the overall electrophilic nature of a molecule. Given the multiple electron-withdrawing groups, this compound is expected to have a high electrophilicity index. |

These computational tools allow for a detailed prediction of how this compound will behave in chemical reactions, identifying which sites are most susceptible to attack and whether it will act primarily as an electrophile or nucleophile. tuwien.atchemrxiv.org

Computational Studies on Electronic Structure and Energetics

Computational studies are essential for determining the fundamental electronic structure and energetics of a molecule like this compound. nih.govaps.org Using methods such as DFT, researchers can calculate properties that are key to understanding its stability and behavior. nih.govarxiv.org

Electronic Structure Analysis: The electronic structure of a molecule describes the arrangement and energies of its electrons. researchgate.net

Orbital Energies: Calculations provide the precise energy levels of all molecular orbitals, including the HOMO and LUMO, which are critical for understanding electronic transitions and reactivity. mdpi.commdpi.com

Electron Density Distribution: These studies map how electron density is distributed across the molecule, confirming the polarization effects of the electronegative chlorine and oxygen atoms and their influence on the aromatic system and the isatin core.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and vacant orbitals, quantifying charge delocalization and hyperconjugative interactions that contribute to molecular stability. chemrxiv.org For this compound, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair into the adjacent carbonyl group and the resonance within the aromatic ring.

Energetics: Computational energetics involves calculating the total energy of the molecule and related thermodynamic quantities.

Heat of Formation: This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's thermodynamic stability.

Bond Dissociation Energy (BDE): BDE calculations can predict the energy required to break specific bonds within the molecule. This can identify the weakest bond and predict likely fragmentation pathways in mass spectrometry or photochemical reactions. For this compound, the C-Cl and N-H bonds would be of particular interest.

Conformational Analysis: Although the core of this compound is rigid, computational methods can be used to explore the rotational barriers of any substituents and determine the most stable three-dimensional structure.

The following table summarizes key energetic and electronic parameters that can be obtained from computational studies.

| Parameter | Description | Relevance to this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | A baseline for comparing the stability of isomers or different electronic states. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the nucleophilicity and ionization potential of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electrophilicity and electron affinity of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Due to its asymmetrical substitution with highly electronegative atoms, a significant dipole moment is expected. |

These computational investigations provide a detailed picture of the electronic properties and inherent stability of this compound, complementing experimental data and guiding further research into its chemical applications. aps.org

Investigations into the Mechanistic Basis of Biological Activity for 5,6,7 Trichloroisatin Analogs

Structure-Activity Relationship (SAR) Studies of Halogenated Isatins

The biological activity of isatin (B1672199) derivatives is significantly influenced by the nature and position of substituents on the indole (B1671886) ring. Structure-activity relationship (SAR) studies have consistently shown that the introduction of electron-withdrawing groups, particularly halogens, into the benzene (B151609) ring of the isatin scaffold can enhance biological effects. saspublishers.com

Halogenation of the isatin core is a key strategy for modulating its activity. For instance, in the context of anti-cancer properties, the presence of halogens on the benzene ring is associated with increased cytotoxic activity. saspublishers.com Studies on isatin-hydrazones revealed that halogen substituents on the C-ring are a feature of the most potent derivatives. mdpi.comresearchgate.net Specifically, the position of the halogen is critical; for example, a bromo substituent at the 2-position of an isatin-hydrazone's C-ring conferred more potent cytotoxicity against MCF7 cell lines than substitutions at the 3- or 4-positions. mdpi.com

In the realm of monoamine oxidase (MAO) inhibition, halogenation also plays a pivotal role. The substitution of hydrogen at the C-5 position of the isatin ring generally leads to a decrease in MAO-B inhibition. rsc.org However, specific halogen substitutions can yield highly potent inhibitors. For example, 5-chloroisatin (B99725) has been shown to be an effective MAO-B inhibitor. mdpi.com A study of 14 isatin analogs found that 4-chloroisatin (B1294897) and 5-bromoisatin (B120047) were the most potent inhibitors of MAO-A and MAO-B, respectively. nih.govambeed.com The research highlighted that C5-substitution was particularly advantageous for MAO-B inhibition. nih.govambeed.com The synthesis of various chlorinated isatins, including 3,3,5-trichloroisatins, has been achieved, providing a basis for further investigation into their biological activities. tandfonline.com

Enzymatic Inhibition Mechanisms

Isatin and its derivatives are recognized as inhibitors of several enzymes, with monoamine oxidase (MAO) being a primary target of investigation.

Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B, showing greater selectivity for MAO-B. nih.govacs.orgsemanticscholar.org It binds within the substrate cavity of the MAO-B enzyme. nih.gov The inhibitory potency of isatin analogs can be significantly modified through substitution on the isatin core.

Halogenation of the isatin ring has a profound effect on MAO inhibitory activity. A 2023 study demonstrated that halogenated isatins can be potent MAO inhibitors, with some compounds exhibiting IC50 values below 1 μM. nih.gov In this study, 4-chloroisatin was the most potent MAO-A inhibitor (IC50 = 0.812 μM), while 5-bromoisatin was the most potent MAO-B inhibitor (IC50 = 0.125 μM). nih.gov Other research has also highlighted that substitutions at the C-5 and C-6 positions are a common strategy for enhancing MAO-B inhibitory potency. mdpi.com Furthermore, isatin-tethered hydrazone derivatives containing halogens have shown potent and selective MAO-B inhibition, with the most active compound, IS7, having an IC50 value of 0.082 μM. nih.gov

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Reference |

|---|---|---|---|

| Isatin | 12.3 | 4.86 | nih.gov |

| 4-Chloroisatin | 0.812 | - | nih.gov |

| 5-Bromoisatin | - | 0.125 | nih.gov |

| IS7 (hydrazone derivative) | - | 0.082 | nih.gov |

| IS13 (hydrazone derivative) | - | 0.104 | nih.gov |

| IS6 (hydrazone derivative) | - | 0.124 | nih.gov |

| IS15 (hydrazone derivative) | 1.852 | - | nih.gov |

Kinetic studies have revealed that isatin and its halogenated analogs typically act as competitive inhibitors of MAO enzymes. This means they bind to the active site of the enzyme, preventing the substrate from binding. The inhibition is often reversible.

For example, 4-chloroisatin and 5-bromoisatin were identified as competitive inhibitors of MAO-A and MAO-B. nih.gov The inhibition constants (Ki) for these compounds were 0.311 μM for 4-chloroisatin against MAO-A and a notably low 0.033 μM for 5-bromoisatin against MAO-B. nih.gov Similarly, (E)-styrylisatin analogues, which are more potent than isatin, were also found to be competitive inhibitors of MAO-B. nih.gov Isatin-based benzyloxybenzaldehyde derivatives ISB1 and ISFB1 were also determined to be competitive and reversible MAO-B inhibitors, with Ki values of 0.055 μM and 0.069 μM, respectively. rsc.orgrsc.org The halogen-containing acylhydrazone derivatives IS6, IS7, and IS13 were also found to be reversible, competitive inhibitors of MAO-B. nih.gov

| Compound | Target Enzyme | Ki (μM) | Reference |

|---|---|---|---|

| 4-Chloroisatin | MAO-A | 0.311 | nih.gov |

| 5-Bromoisatin | MAO-B | 0.033 | nih.gov |

| ISB1 | MAO-B | 0.055 | rsc.org |

| ISFB1 | MAO-B | 0.069 | rsc.org |

| IS7 | MAO-B | 0.044 | nih.gov |

| IS13 | MAO-B | 0.061 | nih.gov |

| IS6 | MAO-B | 0.068 | nih.gov |

| IS15 | MAO-A | 1.004 | nih.gov |

Monoamine Oxidase (MAO) Inhibition by Isatin Analogs

Antioxidant Activity Mechanisms of Isatin Derivatives

Isatin derivatives have demonstrated notable antioxidant activity through various mechanisms, including radical scavenging and reducing power. mdpi.comsemanticscholar.org The modification of the isatin structure is a key factor in enhancing these properties.

The antioxidant capacity of isatin derivatives is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govui.ac.id In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals is measured.

A study investigating newly synthesized trichloro- and dichloroisatins evaluated their antioxidant potential using the DPPH assay. tandfonline.com Other studies on different isatin derivatives have also reported significant radical scavenging activity. nih.gov For example, a series of isatin-based Schiff bases showed DPPH scavenging IC50 values ranging from 8.65 to 9.11 μg/mL and ABTS scavenging activity up to 53.98%. nih.gov Another study on spiro-isatin based Schiff bases found that some derivatives exhibited significantly better DPPH and ABTS radical scavenging ability than the standard antioxidant, quercetin. nih.gov The modification of isatin into quinoline-4-carboxylic acid derivatives was also shown to increase DPPH radical scavenging activity compared to the parent isatin molecule. ui.ac.id

| Derivative Type | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Isatin-based Schiff base (5a) | DPPH | IC50 (μg/mL) | 8.65 ± 0.02 | nih.gov |

| Isatin-based Schiff base (5a) | ABTS | % Scavenging | 53.98 ± 0.12 | nih.gov |

| Spiro-isatin Schiff base (5c) | DPPH | IC50 (μM) | 4.49 | nih.gov |

| Spiro-isatin Schiff base (5c) | ABTS | IC50 (μM) | 0.39 | nih.gov |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | % Inhibition | 40.43 | ui.ac.id |

The ferric ion reducing power assay (FRAP) or similar experiments measure the ability of an antioxidant to donate an electron and reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comnih.gov This reduction is considered an important antioxidant mechanism.

Research on trichloroisatins and dichloroisatins has included the investigation of their ferric ion reducing capabilities. tandfonline.com A study on various isatin-based Schiff bases also demonstrated their capacity for iron reduction. nih.gov In that study, one derivative exhibited a high iron-reducing power value of 50.39 ± 0.11. nih.gov Furthermore, certain bis(hydrazone-isatins) were found to possess the highest ferric reducing antioxidant power among a series of synthesized compounds, with activity comparable to the standard antioxidant ascorbic acid. mdpi.comnih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS)

Antimicrobial Activity Mechanisms Against Microorganisms

The antimicrobial effects of isatin derivatives are believed to stem from multiple mechanisms, often involving the disruption of essential cellular processes in bacteria. The core isatin structure, with its electrophilic C-3 carbonyl group and lactam functionality, is key to its reactivity. researchgate.net Halogenation, such as in 5,6,7-trichloroisatin, is known to significantly influence the electronic properties of the molecule, potentially increasing its reactivity and ability to interact with bacterial targets.

Gram-positive bacteria, which possess a thick peptidoglycan cell wall but lack an outer membrane, are susceptible to various isatin derivatives. While the precise cascade of events for this compound is not fully elucidated, the proposed mechanisms for its analogs often involve the inhibition of essential enzymes or disruption of cellular structures.

Enzyme Inhibition: A primary mechanism for isatin analogs is the inhibition of crucial bacterial enzymes. For instance, isatin-based Schiff bases have been investigated as inhibitors of Peptide Deformylase (PDF), an essential enzyme in bacterial protein synthesis that is absent in mammalian cytoplasm, making it a selective target. researchgate.netresearchgate.net Molecular docking studies on isatin derivatives have also suggested potential inhibition of enzymes involved in cell wall synthesis, such as Alanine Racemase (Alr) and D-alanyl-D-alanine synthetase (Ddl). nih.gov

Cell Division: Some isatin analogs may target proteins involved in bacterial cell division. The FtsZ protein, a key component of the bacterial cytoskeleton and cell division machinery, has been identified as a potential target for inhibitors, and isatin-like structures could interfere with its function. frontiersin.org

Research indicates that modifications to the isatin core, such as the introduction of a chlorine atom at the 5-position, can be relevant for biological activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net

Gram-negative bacteria present a greater challenge due to their protective outer membrane, which restricts the entry of many antimicrobial agents. frontiersin.org However, certain isatin derivatives have demonstrated activity against these pathogens.

Increased Efficacy with Halogenation: Studies on N-Mannich bases of isatin revealed that 5-halo-substituted analogs exhibited considerably greater growth inhibition of some Gram-negative bacteria compared to their non-halogenated counterparts. nih.gov This suggests that the chlorine atoms on the this compound ring likely play a critical role in its ability to either penetrate the outer membrane or interact more effectively with its target once inside the cell. nih.gov

Enzyme Targeting: Similar to their action on Gram-positive bacteria, isatin analogs are thought to target essential enzymes in Gram-negative species. Peptide Deformylase in Escherichia coli has been a target for newly designed isatin-based Schiff bases. researchgate.netresearchgate.net Furthermore, molecular docking studies have explored the potential for isatin-related compounds to inhibit DNA gyrase, an enzyme vital for DNA replication in bacteria. tandfonline.comnih.gov

The data suggests that the presence and position of halogen substituents are crucial determinants of the antibacterial spectrum and potency of isatin derivatives.

Activity Against Gram-Positive Bacteria

Molecular Interactions in Biological Systems (Mechanism-Focused)

The biological activity of isatin analogs is underpinned by their molecular interactions with various protein targets. Computational methods like molecular docking have been instrumental in identifying potential binding modes and target enzymes, offering a hypothesis-driven approach to understanding their mechanisms.

The interaction is often non-covalent, involving hydrogen bonds, hydrophobic interactions, and electrostatic attraction with amino acid residues in the active site of target proteins. nih.gov The isatin core provides a scaffold from which substitutions can be made to optimize these interactions for higher affinity and specificity.

Key potential enzyme targets for isatin analogs identified through such studies include:

Enzymes for Cell Wall Synthesis: In mycobacteria, isatin hybrids have been proposed to target enzymes critical for cell wall synthesis, such as the flavoenzyme Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase (DprE1) and the enoyl-acyl carrier protein reductase (InhA). tandfonline.com

Protein Synthesis Enzymes: Peptide Deformylase (PDF) is a recurring potential target in both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

DNA Replication Enzymes: DNA gyrase and Topoisomerase IV, essential for managing DNA topology during replication, are other plausible targets for isatin-based compounds. nih.govtandfonline.com

The table below summarizes potential molecular targets for isatin analogs based on computational and experimental studies. It is important to note that these studies were performed on various isatin derivatives, and while they provide a strong basis for understanding the potential mechanisms of this compound, direct experimental validation on this specific compound is needed.

Table 1: Potential Molecular Targets of Isatin Analogs

| Target Enzyme/Protein | Function | Implicated Bacterial Genera | Study Type |

|---|---|---|---|

| Peptide Deformylase (PDF) | Protein Synthesis | E. coli, S. aureus | Molecular Docking & Synthesis researchgate.netresearchgate.net |

| DprE1, InhA | Cell Wall Synthesis | Mycobacterium tuberculosis | Molecular Docking & Synthesis tandfonline.com |

| Alanine Racemase (Alr) | Cell Wall Synthesis | General Bacteria | Molecular Docking nih.gov |

| D-alanyl-D-alanine synthetase (Ddl) | Cell Wall Synthesis | General Bacteria | Molecular Docking nih.gov |

| DNA Gyrase / Topoisomerase IV | DNA Replication | General Bacteria | Molecular Docking nih.govtandfonline.com |

| FtsZ | Cell Division | Staphylococcus epidermidis | Molecular Modeling frontiersin.org |

These interactions highlight the versatility of the isatin scaffold as a platform for developing inhibitors against a range of critical bacterial processes. The specific substitution pattern of this compound would uniquely influence its binding affinity and selectivity for these or other biological targets.

Advanced Characterization Methodologies in 5,6,7 Trichloroisatin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the structure of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about the connectivity and chemical environment of atoms within the 5,6,7-Trichloroisatin framework.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, the most notable feature in the ¹H NMR spectrum would be the signals corresponding to the aromatic proton and the N-H proton of the isatin (B1672199) core. In the parent isatin molecule, the four aromatic protons appear as a complex multiplet pattern. banglajol.info In the case of this compound, the protons at positions 5, 6, and 7 are substituted by chlorine atoms, leaving only one proton on the aromatic ring at position 4. This would dramatically simplify the ¹H NMR spectrum in the aromatic region, which is expected to show a single sharp signal (a singlet) for the H-4 proton. The N-H proton of the lactam ring typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position of which can be sensitive to the solvent and concentration. banglajol.infoajrconline.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to observe eight distinct signals corresponding to the eight carbon atoms of the isatin core. The signals for the two carbonyl carbons (C-2 and C-3) would appear at the most downfield positions (typically δ > 160 ppm). The carbons bearing the chlorine atoms (C-5, C-6, C-7) would also have their chemical shifts significantly influenced by the electronegative halogen substituents compared to the parent isatin.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, although for this compound, with only two non-exchangeable protons (H-4 and N-H), this would be of limited use for the core structure. An HSQC spectrum, however, would be invaluable, as it would show direct correlations between each proton and the carbon atom it is attached to, definitively assigning the signal for C-4.

Table 1: Illustrative ¹H NMR Data for Isatin and 5-Chloroisatin (B99725)

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isatin banglajol.info | N-H | 11.02 | s | - |

| H-7 | 7.49 | d | 7.8 | |

| H-5 | 7.56 | t | - | |

| H-6 | 7.12 | t | - | |

| H-4 | 6.90 | d | 7.8 | |

| 5-Chloroisatin banglajol.info | N-H | 11.12 | br s | - |

| H-6 | 7.55-7.61 | t | - | |

| H-4 | - | d | - | |

| H-7 | 6.91-6.95 | d | - |

Note: This table is for illustrative purposes using data for related compounds to demonstrate expected spectral features.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the two carbonyl groups (ketone and lactam), and the C-Cl bonds. banglajol.info

The key vibrational frequencies anticipated for this compound include:

N-H Stretch: A moderate to strong absorption band around 3200-3300 cm⁻¹, characteristic of the lactam N-H group. banglajol.info

C=O Stretches: The isatin core has two distinct carbonyl groups. The C-2 lactam carbonyl typically absorbs at a higher wavenumber (around 1740-1760 cm⁻¹) than the C-3 ketone carbonyl (around 1720-1740 cm⁻¹). These bands are typically very strong and sharp. ajrconline.org

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The vibrations corresponding to the carbon-chlorine bonds would appear in the fingerprint region, typically between 800 and 600 cm⁻¹, but are often difficult to assign definitively.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (lactam) | Stretch | 3200 - 3300 | Medium-Strong |

| C=O (lactam) | Stretch | 1740 - 1760 | Strong |

| C=O (ketone) | Stretch | 1720 - 1740 | Strong |

| C=C (aromatic) | Stretch | 1600 - 1450 | Medium-Variable |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Note: This table presents expected values based on typical functional group absorption regions and data from analogous compounds.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The isatin core is a chromophore, meaning it absorbs light in the UV-Vis range. The spectrum of isatin and its derivatives typically shows multiple absorption bands. For this compound dissolved in a suitable solvent like methanol (B129727) or ethanol, one would expect to see absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. ajrconline.org The substitution of the benzene (B151609) ring with three chlorine atoms, which are auxochromes, is expected to cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima compared to unsubstituted isatin. ukm.my The exact position of λ_max provides qualitative information about the conjugated system of the molecule. ajrconline.orgscielo.br

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. For this compound (C₈H₂Cl₃NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, with relative intensities corresponding to the statistical probability of the different isotopic combinations (e.g., M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺). This isotopic signature is a definitive indicator of the number of chlorine atoms in the molecule. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Crystallographic Analysis (e.g., X-ray Crystallography)

X-ray crystallography is the gold standard for unambiguous structure determination. caltech.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density, allowing for the exact determination of atomic positions, bond lengths, bond angles, and stereochemistry. caltech.eduambeed.com

For this compound, a successful single-crystal X-ray analysis would provide indisputable proof of its structure, confirming the positions of the three chlorine atoms on the benzene ring. Furthermore, it would reveal details about the planarity of the molecule and intermolecular interactions, such as hydrogen bonding involving the N-H group and carbonyl oxygens, which dictate how the molecules pack in the solid state. While specific crystallographic data for this compound is not readily found in the literature, data for other isatin derivatives is available and demonstrates the power of this technique. ambeed.com

Table 3: Hypothetical Crystal Data Table for this compound

| Parameter | Value |

| Empirical formula | C₈H₂Cl₃NO₂ |

| Formula weight | 250.47 |

| Crystal system | Monoclinic (example) |

| Space group | P2₁/c (example) |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| β (°) | Hypothetical value |

| Volume (ų) | Hypothetical value |

| Z (molecules/unit cell) | 4 (example) |

Note: This table is purely hypothetical and illustrates the type of data obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of the final product and the assessment of its purity. In the synthesis of this compound, the crude product mixture may contain starting materials, intermediates, and side-products.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of a reaction's progress and for determining the appropriate solvent system for column chromatography. The purity of the this compound spot can be assessed under UV light.

Column Chromatography: This is the standard technique for purifying organic compounds on a preparative scale. scielo.br The crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) is passed through to separate the components based on their differing polarities. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used primarily for purity assessment. An analytical HPLC run can provide a quantitative measure of the purity of the synthesized this compound, often expressed as a percentage of the total peak area in the chromatogram. Reversed-phase HPLC is commonly used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In this method, the sample is vaporized and separated into its components within a capillary column based on properties like boiling point and molecular weight. etamu.edu Following separation, the components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique spectral fingerprint for identification. etamu.edu